Cas no 891095-47-9 (4-({1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzamide)

4-({1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzamide 化学的及び物理的性質
名前と識別子
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- Benzamide, 4-[[[[1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinyl]amino]carbonyl]amino]-
- 4-({1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzamide
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- インチ: 1S/C20H22N4O3/c1-12-3-8-17(9-13(12)2)24-11-16(10-18(24)25)23-20(27)22-15-6-4-14(5-7-15)19(21)26/h3-9,16H,10-11H2,1-2H3,(H2,21,26)(H2,22,23,27)
- InChIKey: UQYOQSJIPTZGHX-UHFFFAOYSA-N
- ほほえんだ: C(N)(=O)C1=CC=C(NC(NC2CC(=O)N(C3=CC=C(C)C(C)=C3)C2)=O)C=C1
4-({1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2024-0747-30mg |
4-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide |
891095-47-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F2024-0747-20mg |
4-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide |
891095-47-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F2024-0747-5μmol |
4-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide |
891095-47-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2024-0747-15mg |
4-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide |
891095-47-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2024-0747-25mg |
4-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide |
891095-47-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2024-0747-4mg |
4-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide |
891095-47-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F2024-0747-100mg |
4-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide |
891095-47-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F2024-0747-2mg |
4-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide |
891095-47-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2024-0747-40mg |
4-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide |
891095-47-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2024-0747-2μmol |
4-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide |
891095-47-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
4-({1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzamide 関連文献
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
4-({1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzamideに関する追加情報
Introduction to 4-({1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzamide and Its Significance in Modern Chemical Research
4-({1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzamide, a compound with the CAS number 891095-47-9, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The unique combination of aromatic and heterocyclic moieties in its framework suggests a multifaceted role in biological interactions, making it a subject of intense study among researchers.
The molecular architecture of 4-({1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzamide is a testament to the ingenuity of synthetic chemistry. The presence of a benzamide core appended with a carbamoyl group linked to a pyrrolidine ring further embellished with a dimethylphenyl substituent creates a complex three-dimensional structure. This complexity is not merely an academic curiosity but holds practical implications for its biological activity. The specific spatial arrangement of these functional groups likely influences its binding affinity and specificity towards biological targets, which is crucial for developing effective pharmaceutical agents.
In recent years, there has been a surge in research focused on identifying novel compounds that can modulate biological pathways associated with various diseases. 4-({1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzamide has emerged as a promising candidate in this context. Its structural features suggest potential interactions with enzymes and receptors involved in inflammatory responses, neurodegenerative disorders, and even cancer progression. The benzamide moiety, known for its role in several bioactive molecules, is particularly noteworthy for its ability to engage with biological targets in a reversible manner, which is often desirable in drug design to minimize side effects.
The dimethylphenyl group in the compound's structure adds another layer of complexity and functionality. This aromatic ring system can participate in hydrophobic interactions and π-stacking events, which are critical for the binding affinity of small molecules to their targets. Furthermore, the pyrrolidine ring introduces a nitrogen-rich environment that can engage with hydrogen bonding networks within biological macromolecules. These interactions are pivotal for the compound's efficacy and selectivity.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry due to their diverse biological activities and favorable pharmacokinetic properties. 4-({1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzamide fits well within this paradigm. Its heterocyclic components, particularly the pyrrolidine ring, have been extensively studied for their role in various pharmacological applications. The oxopyrrolidine moiety, in particular, has shown promise in modulating enzyme activity and receptor binding, making it an attractive scaffold for drug discovery.
The carbamoyl group serves as a crucial linker between the pyrrolidine ring and the benzamide moiety. This functional unit not only contributes to the overall molecular shape but also participates in hydrogen bonding interactions, which are essential for stabilizing protein-ligand complexes. The ability of carbamoyl groups to act as dual hydrogen bond donors and acceptors makes them particularly valuable in designing molecules that can effectively interact with biological targets.
In the realm of drug development, computational modeling and high-throughput screening have become indispensable tools for identifying potential drug candidates. 4-({1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzamide has been subjected to various computational studies to predict its binding affinity and pharmacokinetic properties. These studies have provided valuable insights into how the compound interacts with its intended targets at the molecular level. Such information is crucial for optimizing its design to enhance efficacy while minimizing off-target effects.
Experimental validation of computational predictions has further solidified the interest in 4-({1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzamide. In vitro assays have demonstrated its ability to modulate key enzymes involved in disease pathways. For instance, preliminary studies suggest that this compound may inhibit enzymes associated with inflammation by interacting with specific amino acid residues within their active sites. Similarly, its potential role in affecting receptor signaling pathways has been explored through cell-based assays.
The synthesis of 4-({1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups to achieve the desired molecular architecture. Each step must be meticulously planned to ensure high yield and purity, which are critical for subsequent biological evaluations. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater efficiency and precision.
The versatility of 4-({1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzamide extends beyond its current applications. Researchers are exploring its potential use as a scaffold for designing novel analogs with enhanced properties. By modifying specific functional groups or introducing new moieties, it may be possible to develop derivatives that exhibit improved solubility, bioavailability, or target specificity.
The impact of 4-({1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzamide on pharmaceutical research is profound. Its unique structure and promising biological activities make it a valuable asset in the quest for new treatments for various diseases. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an even greater role in advancing medical science.
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